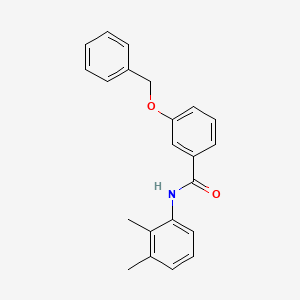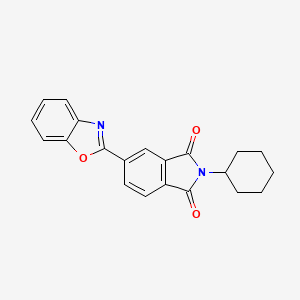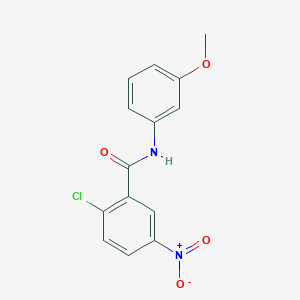
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Bromo-N,N-dimethyl-2-quinolinamine or BDA-410. It is a synthetic organic compound that belongs to the quinoline family.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and can be stored for a long time. However, there are some limitations to using this compound in lab experiments. It is toxic and can be harmful if not handled properly. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to study its mechanism of action in more detail. This can help in the development of more potent and selective analogues of this compound. Finally, studies can be conducted to determine the safety and toxicity of this compound in animal models and humans.
Conclusion:
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine is a synthetic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its anticancer and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but studies have suggested that it can inhibit the growth and proliferation of cancer cells and modulate inflammation. N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine its potential as a therapeutic agent and to study its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine involves the reaction of 4-bromoaniline with 3,7-dimethylquinoline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3,7-dimethyl-2-quinolinamine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation in various animal models of inflammation.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-3-4-13-10-12(2)17(20-16(13)9-11)19-15-7-5-14(18)6-8-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNPYUUPPCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)


![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
